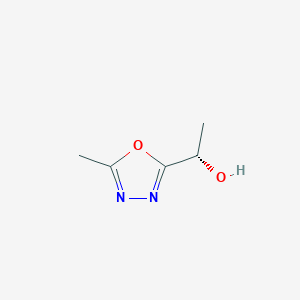![molecular formula C15H18N2O4 B1463833 diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate CAS No. 27663-73-6](/img/structure/B1463833.png)
diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate
Overview
Description
Diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate is a chemical compound with the CAS Number: 27663-73-6. It has a molecular weight of 290.32 .
Molecular Structure Analysis
The IUPAC name of this compound is diethyl 2- (1H-pyrrolo [2,3-b]pyridin-3-ylmethyl)malonate . The InChI code is 1S/C15H18N2O4/c1-3-20-14 (18)12 (15 (19)21-4-2)8-10-9-17-13-11 (10)6-5-7-16-13/h5-7,9,12H,3-4,8H2,1-2H3, (H,16,17) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place and sealed in dry conditions .Scientific Research Applications
Diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate has a wide range of applications in the scientific research field. It is used in the synthesis of various organic compounds, such as heterocyclic compounds, pharmaceuticals, and agrochemicals. It is also used as a reagent in various organic reactions, such as the synthesis of pyrrolo[2,3-b]pyridines, pyridines, and pyrrolidines. In addition, it is used as a starting material for the synthesis of organometallic compounds, such as copper and nickel complexes.
Mechanism of Action
The mechanism of action of diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate is not fully understood. However, it is believed that the compound acts as an intermediate in the synthesis of various organic compounds, such as heterocyclic compounds, pharmaceuticals, and agrochemicals. It is also believed to act as a catalyst in various organic reactions, such as the synthesis of pyrrolo[2,3-b]pyridines, pyridines, and pyrrolidines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well-understood. However, it is believed that the compound does not have any significant biochemical or physiological effects in humans or animals.
Advantages and Limitations for Lab Experiments
The main advantage of using diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate in lab experiments is its low cost and availability. It is also relatively stable and can be stored for long periods of time. However, the compound is also toxic and should be handled with care. In addition, it is not suitable for use in experiments involving high temperatures or pressures.
Future Directions
Future research on diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate could focus on the development of new synthetic methods to produce the compound. In addition, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Finally, research could also be conducted to explore the potential applications of the compound in other scientific fields, such as biochemistry, pharmacology, and agriculture.
Safety and Hazards
properties
IUPAC Name |
diethyl 2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-20-14(18)12(15(19)21-4-2)8-10-9-17-13-11(10)6-5-7-16-13/h5-7,9,12H,3-4,8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZUYWXXBYTHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC=N2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[6-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1463753.png)
![1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1463755.png)


![8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1463763.png)

![1-[4-(Methylsulfonyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1463765.png)
![2-Chloro-5-[(4-chlorophenyl)methyl]-4,6-dimethylpyrimidine](/img/structure/B1463766.png)

![2-chloro-N-{[3-(2-methoxyethoxy)phenyl]methyl}acetamide](/img/structure/B1463768.png)

